
2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase KDM6B.
Mecanismo De Acción
2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione inhibits the activity of KDM6B by binding to the active site of the enzyme. KDM6B is a histone demethylase that removes the methyl group from the lysine 27 residue of histone H3 (H3K27). This demethylation leads to the activation of genes that are involved in various cellular processes. However, when KDM6B is inhibited by GSK-J4, the accumulation of H3K27me3 leads to the downregulation of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
The inhibition of KDM6B by this compound has various biochemical and physiological effects. It has been shown to inhibit the proliferation of various cancer cell lines such as leukemia, breast, and prostate cancer cells. It also induces cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a potent inhibitor of KDM6B and has been shown to be effective in various cellular and animal models. It is also relatively easy to synthesize and purify. However, there are also some limitations to its use. It is a highly reactive compound and requires careful handling. It also has low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One direction is to explore its potential applications in the treatment of various cancers. It has been shown to be effective in inhibiting the proliferation of various cancer cell lines, and further studies could be conducted to evaluate its efficacy in animal models. Another direction is to investigate its potential applications in the treatment of inflammatory diseases. It has been shown to have anti-inflammatory effects, and further studies could be conducted to evaluate its efficacy in animal models of inflammatory diseases. Finally, further studies could be conducted to investigate its potential applications in the field of epigenetics. It has been shown to be a potent inhibitor of KDM6B, and further studies could be conducted to investigate its effects on other histone demethylases and its potential applications in the regulation of gene expression.
In conclusion, this compound is a potent inhibitor of the histone demethylase KDM6B and has potential applications in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic strategies for various diseases.
Métodos De Síntesis
2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can be synthesized using various methods. One of the most common methods involves the reaction of 2-ethyl-5-nitrophthalic anhydride with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out at a high temperature and the product is purified using column chromatography. The yield of the product is around 60-70%.
Aplicaciones Científicas De Investigación
2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of this compound is in the field of epigenetics. It has been shown to be a potent inhibitor of the histone demethylase KDM6B, which is involved in the regulation of gene expression. This inhibition leads to the accumulation of H3K27me3, which is a repressive histone mark, and results in the downregulation of genes that are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-24-8-7-18-16(20)14-6-5-13(10-15(14)17(18)21)25-12-4-2-3-11(9-12)19(22)23/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUUXDCWLOVYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


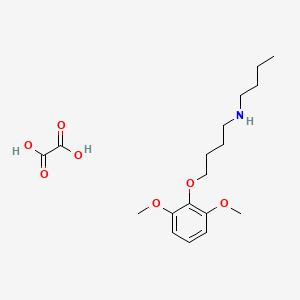
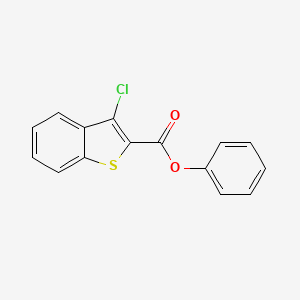
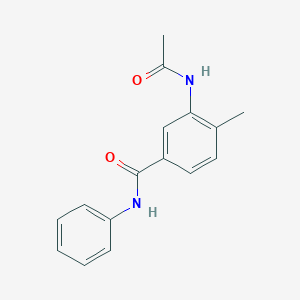
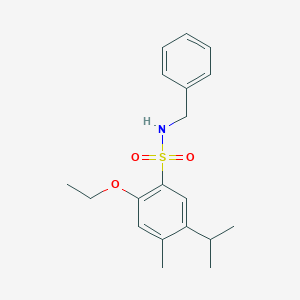
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
![N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)
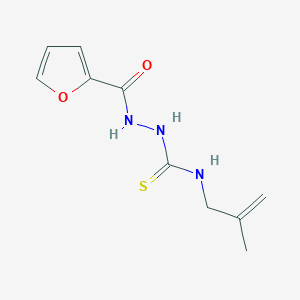
![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5199336.png)


![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)
